1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Structurally, it features a pyrrolidin-2-one core substituted at position 1 with a 4-ethoxyphenyl group and at position 4 with a benzimidazol-2-yl group. The benzimidazole is further modified with a 2-(o-tolyloxy)ethyl chain, introducing steric and electronic complexity. Such substitutions are designed to optimize interactions with biological targets, particularly enzymes or receptors associated with inflammation, microbial infections, or cancer .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-3-33-23-14-12-22(13-15-23)31-19-21(18-27(31)32)28-29-24-9-5-6-10-25(24)30(28)16-17-34-26-11-7-4-8-20(26)2/h4-15,21H,3,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLZTXQGFZBODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antiproliferative, antibacterial, and antifungal properties, supported by research findings and data tables.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : Pyrrolidinone linked to a benzimidazole moiety.
- Substituents : Includes an ethoxy group and an o-tolyloxy group.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit various biological activities, including:
- Antiproliferative Activity : Inhibitory effects on cancer cell lines.
- Antibacterial Activity : Efficacy against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Activity against common fungal strains.
Antiproliferative Activity
A study on benzimidazole derivatives demonstrated significant antiproliferative effects. For instance, compounds with similar structures showed IC50 values indicating their effectiveness against cancer cell lines such as MDA-MB-231. The most effective analogs exhibited IC50 values ranging from 16.38 μM to 29.39 μM, suggesting a strong correlation between lipophilicity and biological activity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 1g | MDA-MB-231 | 33.10 |
| Control | - | - |
Antibacterial Activity
The antibacterial properties of the compound were assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains. The results indicated that specific derivatives showed promising activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/mL .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2g | Streptococcus faecalis | 8 |
| 2g | Staphylococcus aureus | 4 |
| Control | Amikacin | - |
Antifungal Activity
The antifungal activity was evaluated against Candida albicans and Aspergillus niger. Compounds demonstrated moderate antifungal effects, with MIC values ranging from 64 μg/mL to 512 μg/mL. The introduction of alkyl groups significantly enhanced antifungal potency .
Table 3: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 1a | Candida albicans | 64 |
| 2e | Aspergillus niger | 128 |
| Control | Fluconazole | - |
The mechanism by which these compounds exert their biological effects often involves the disruption of cellular processes. For instance, benzimidazole derivatives have been shown to induce apoptosis in cancer cells by disturbing mitochondrial membrane potential, leading to the release of pro-apoptotic factors . This suggests that the compound may similarly influence apoptotic pathways in targeted cells.
Case Studies
Research involving similar compounds has provided insights into their therapeutic potential. A notable study highlighted the effectiveness of pyrrolidinone derivatives in inhibiting tumor growth in vivo, showcasing their promise as anticancer agents . Moreover, another investigation into their antibacterial properties emphasized their role in combating resistant bacterial strains, which is crucial in the context of rising antibiotic resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Functional Group Impact
- Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy analogs (e.g., ), as ethyl chains are less prone to oxidative degradation than methyl groups .
- o-Tolyloxy vs.
- Benzimidazole Modifications : Piperidinyl-ethyl substituents () may enhance interactions with charged residues in enzyme active sites, whereas fluorobenzyl groups () could increase blood-brain barrier permeability .
Antimicrobial Activity
While the target compound lacks direct antimicrobial data, structurally similar benzimidazole-pyrrolidinone hybrids (e.g., ) exhibit activity against Gram-positive bacteria and fungi. For instance, compounds with methoxyphenyl and allylphenoxy groups () showed MIC values of 8–32 µg/mL against Staphylococcus aureus, attributed to membrane disruption via lipophilic interactions .
Receptor Binding and Selectivity
Benzimidazole derivatives are known to target kinases and GPCRs. The piperidinyl-ethyl analog () demonstrated IC₅₀ values of <1 µM against Aurora kinase A, a cancer therapeutic target, suggesting that the target compound’s ethoxy and o-tolyloxy groups might similarly modulate kinase selectivity .
Pharmacokinetic Considerations
- Solubility : Methoxy and fluorobenzyl substituents () improve aqueous solubility, whereas butylphenyl groups () may reduce it. The target compound’s ethoxyphenyl group likely balances solubility and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
